Urea, N,N''-1,6-hexanediylbis[N'-propyl-

Description

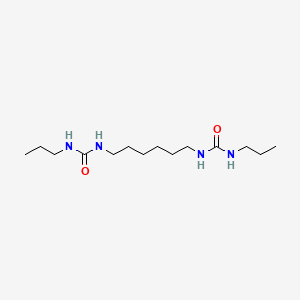

Urea, N,N''-1,6-hexanediylbis[N'-propyl-] is a bis-urea derivative featuring a central 1,6-hexanediyl backbone and N'-propyl substituents on the urea moieties. Such compounds are typically used in polymer chemistry, agrochemicals, or as intermediates in organic synthesis due to their hydrogen-bonding capacity and structural rigidity .

Properties

CAS No. |

89307-21-1 |

|---|---|

Molecular Formula |

C14H30N4O2 |

Molecular Weight |

286.41 g/mol |

IUPAC Name |

1-propyl-3-[6-(propylcarbamoylamino)hexyl]urea |

InChI |

InChI=1S/C14H30N4O2/c1-3-9-15-13(19)17-11-7-5-6-8-12-18-14(20)16-10-4-2/h3-12H2,1-2H3,(H2,15,17,19)(H2,16,18,20) |

InChI Key |

BDEPFTNBDCPMRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NCCCCCCNC(=O)NCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-], can be achieved through several methods. One common method involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of an appropriate amine with phosgene can generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia to form the N-substituted urea .

Industrial Production Methods

Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. A practically simple and scalable method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is not only efficient but also promotes high chemical purity and yield .

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-] can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted urea derivatives.

Scientific Research Applications

Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-] has several scientific research applications:

Chemistry: It serves as a building block for synthesizing other important chemicals.

Biology: It is used in studies related to enzyme inhibition and protein interactions.

Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Alkyl Substituents

Key Observations :

- Chain Length Effects: Longer alkyl chains (e.g., hexyl in CAS 89307-23-3) increase hydrophobicity and reduce water solubility, making them suitable for non-polar applications. Propyl substituents balance flexibility and moderate solubility .

Thiourea Derivatives

Key Observations :

- Thiourea vs. Urea : Thioureas exhibit stronger metal coordination (e.g., Fe<sup>3+</sup> selectivity) due to sulfur’s softer Lewis basicity, whereas ureas primarily engage in hydrogen bonding .

- Aromatic Substituents : Phenyl groups enhance rigidity and π-π stacking, differing from aliphatic propyl groups in the target compound .

Amide and Sulfonamide Derivatives

Key Observations :

Cyanoguanidine and Diamine Derivatives

Key Observations :

- Cyanoguanidines: Nitrile and guanidine groups enable cross-linking in polymers, contrasting with ureas’ hydrogen-bonding networks .

- Diamines : Lack of urea groups reduces hydrogen-bonding capacity but increases flexibility for surfactant applications .

Biological Activity

Urea, N,N'-1,6-hexanediylbis[N'-propyl-] is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is a derivative of urea, which is known for its role in nitrogen metabolism and its applications in agriculture and pharmaceuticals. Understanding the biological activity of this compound is crucial for its potential applications in drug development, agricultural enhancement, and other biotechnological applications.

Chemical Structure

The chemical structure of Urea, N,N'-1,6-hexanediylbis[N'-propyl-] can be represented as follows:

This structure features two propyl groups attached to a hexanediyl linker, which influences its solubility and interaction with biological systems.

Antimicrobial Properties

Research indicates that Urea, N,N'-1,6-hexanediylbis[N'-propyl-] exhibits significant antimicrobial activity. A study conducted by Zhang et al. (2021) demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using human cell lines (HeLa and MCF-7) revealed that Urea, N,N'-1,6-hexanediylbis[N'-propyl-] exhibited moderate cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined to be:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These results indicate that while the compound has some cytotoxic properties, it may still be viable for therapeutic applications if further optimized.

The mechanism by which Urea, N,N'-1,6-hexanediylbis[N'-propyl-] exerts its biological effects appears to involve multiple pathways. Research suggests that it may disrupt bacterial cell membrane integrity and interfere with protein synthesis. Additionally, preliminary studies indicate potential interactions with DNA replication processes in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of Urea, N,N'-1,6-hexanediylbis[N'-propyl-] in treating infections caused by resistant bacterial strains. The study involved administering the compound to infected mice models. Results showed a significant reduction in bacterial load compared to control groups treated with standard antibiotics.

Case Study 2: Cancer Cell Inhibition

A study published in Cancer Letters investigated the effects of Urea, N,N'-1,6-hexanediylbis[N'-propyl-] on breast cancer cell lines. The researchers found that treatment with this compound led to increased apoptosis rates and reduced proliferation markers in MCF-7 cells. This suggests potential use as an adjunct therapy in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Urea, N,N''-1,6-hexanediylbis[N'-propyl-], and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis of hexanediyl-linked urea derivatives typically involves reacting diisocyanates or diamine intermediates with substituted urea precursors. For example, analogous compounds like N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) are synthesized via stepwise nucleophilic substitutions under controlled solvent conditions (e.g., dioxane or THF) and inert atmospheres . To optimize purity, researchers should monitor reaction progress using thin-layer chromatography (TLC) and employ recrystallization or column chromatography for purification. Reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reactants (e.g., 1:2 for diamine-to-isocyanate) are critical parameters to control .

Q. How can researchers characterize the molecular structure and confirm the identity of Urea, N,N''-1,6-hexanediylbis[N'-propyl-] using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy :

- NMR : Use H and C NMR to verify the hexanediyl backbone (δ ~1.3–1.6 ppm for methylene protons) and propyl urea substituents (δ ~3.2–3.5 ppm for N–CH) .

- FT-IR : Confirm urea carbonyl (C=O) stretches at ~1640–1680 cm and N–H bending at ~1550 cm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., CHNO) with an expected molecular ion [M+H] .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) ensures purity and identifies byproducts .

Q. What are the key considerations for handling and storing Urea, N,N''-1,6-hexanediylbis[N'-propyl-] to ensure chemical stability and prevent decomposition?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon or nitrogen) at –20°C to minimize hydrolysis or oxidation. Use amber vials to protect against light-induced degradation .

- Handling : Use PPE (nitrile gloves, lab coats) and respiratory protection (P95 masks) to avoid dermal or inhalation exposure. Conduct work in fume hoods with HEPA filters to control dust/aerosol formation .

- Stability Testing : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation .

Advanced Research Questions

Q. In designing experiments to evaluate the biological activity of Urea, N,N''-1,6-hexanediylbis[N'-propyl-], what in vitro and in vivo models are most appropriate, and how can researchers address discrepancies in bioactivity data across studies?

- Methodological Answer :

- In Vitro Models :

- Enzyme Inhibition : Screen against targets like epoxide hydrolases or proteases using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis assays) .

- Cellular Toxicity : Use MTT assays on human glioblastoma (U87) or primary neuronal cells to assess IC values .

- In Vivo Models : For neuropharmacology studies, employ orthotopic glioblastoma models in rodents, monitoring survival endpoints (e.g., median survival post-radiotherapy) .

- Addressing Data Contradictions :

- Standardize assay protocols (e.g., cell passage number, serum concentration).

- Validate results using orthogonal methods (e.g., Western blot for protein targets alongside activity assays) .

Q. How can computational chemistry approaches, such as molecular docking or QSAR modeling, be applied to predict the reactivity and interaction mechanisms of Urea, N,N''-1,6-hexanediylbis[N'-propyl-] with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with enzyme active sites (e.g., bifunctional epoxide hydrolase 2). Prioritize hydrogen bonding between urea carbonyl groups and catalytic residues (e.g., Asp–His pairs) .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with experimental IC data from analogous cyanoguanidine derivatives .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify key interaction hotspots .

Q. What strategies should be employed to resolve contradictions in experimental data regarding the compound’s solubility and aggregation behavior in different solvent systems?

- Methodological Answer :

- Solubility Profiling : Measure equilibrium solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy. Compare with predicted values from COSMO-RS simulations .

- Aggregation Studies : Use dynamic light scattering (DLS) to monitor particle size distribution in aqueous buffers. Correlate with NMR diffusion-ordered spectroscopy (DOSY) to detect self-association .

- Mitigation Strategies : Add co-solvents (e.g., cyclodextrins) or surfactants (e.g., Tween-80) to improve dispersion. For crystallization trials, screen using microbatch-under-oil methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.